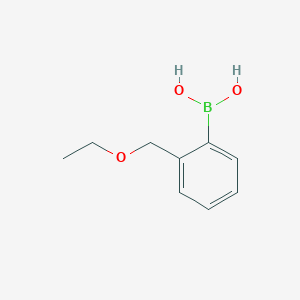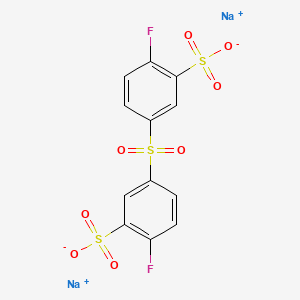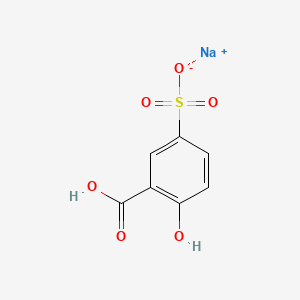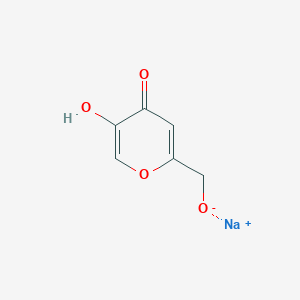
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt
Overview
Description
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt, also known as 5-HMF, is an important organic compound used in many scientific research applications. It is a white, odorless powder that is soluble in water and has a molecular formula of C5H6O4Na. 5-HMF has a wide range of applications in biochemistry, biotechnology, and pharmaceuticals, and has been used in many lab experiments.
Scientific Research Applications
Cosmetology
In the field of cosmetology, kojic acid is used due to its properties as a tyrosinase inhibitor . Tyrosinase is an enzyme that speeds up the production of melanin, the pigment that gives skin, hair, and eyes their color. By inhibiting this enzyme, kojic acid can help lighten the skin.
Ligand for Complex Compounds
Kojic acid is used as a ligand for complex compounds . A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex.
Building Blocks for Biologically Active Heterocyclic Molecules
Kojic acid is used as building blocks for the construction of biologically active heterocyclic molecules . These molecules can have various biological activities and can be used in the development of new drugs.
Synthesis of New Hybrid Molecules
The reaction of 2-thioxoazines with chlorokojic acid in the presence of KOH in DMF led to the formation of new hybrid molecules containing fragments of kojic acid and azaheterocycle linked by the SCH2 spacer . These new hybrid molecules demonstrate a different spectrum of biological action . For example, functionalization with kojic acid was used to create 10 B-labeled derivatives of dodecaboranethiol for boron neutron capture therapy of cancer . Another compound, ML221, is a highly effective antagonist of the APJ apelin receptor with possible use in the therapy of cardiovascular diseases .
Production of Fuels and Other Chemicals
Hydroxymethylfurfural (HMF), which is also known as 5-(hydroxymethyl)furfural, is an organic compound formed by the dehydration of reducing sugars . It is produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .
Electrochemical Oxidation of Furfural
The electrochemical oxidation of 5-hydroxymethylfurfural (HMF) has been studied extensively in recent years . This process is used to produce 2,5-furandicarboxylic acid (FDCA), a monomer with high added value . FDCA is a crucial raw material in the pharmaceutical, agrochemical, flavor, and fragrance industries .
Synthesis of New Hybrid Molecules
The reaction of 2-thioxoazines with chlorokojic acid in the presence of KOH in DMF led to the formation of new hybrid molecules containing fragments of kojic acid and azaheterocycle linked by the SCH2 spacer . These new hybrid molecules demonstrate a different spectrum of biological action . For example, functionalization with kojic acid was used to create 10 B-labeled derivatives of dodecaboranethiol for boron neutron capture therapy of cancer . Another compound, ML221, is a highly effective antagonist of the APJ apelin receptor with possible use in the therapy of cardiovascular diseases .
Electrochemical Oxidation of Furfural
The electrochemical oxidation of 5-hydroxymethylfurfural (HMF) has been studied extensively in recent years . This process is used to produce 2,5-furandicarboxylic acid (FDCA), a monomer with high added value . FDCA is a crucial raw material in the pharmaceutical, agrochemical, flavor, and fragrance industries .
properties
IUPAC Name |
sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O4.Na/c7-2-4-1-5(8)6(9)3-10-4;/h1,3,9H,2H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGSAVMIBSOBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)C[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990380 | |
| Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt | |
CAS RN |
70145-54-9 | |
| Record name | 4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1592607.png)

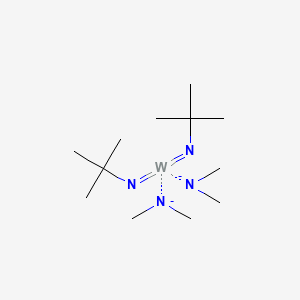
![Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B1592611.png)


